N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Description
N-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a phthalazine derivative characterized by an allyl group (-CH₂CHCH₂) at the N-position and a carboxamide moiety at the 1-position of the bicyclic phthalazine core. Phthalazine derivatives are widely studied in medicinal chemistry due to their diverse pharmacological profiles, including anticonvulsant, anticancer, and multidrug resistance (MDR) reversal activities . This compound’s structure combines the phthalazine scaffold—known for its planar aromatic system and hydrogen-bonding capabilities—with an allyl substituent, which may enhance lipophilicity and interaction with biological targets such as P-glycoprotein (P-gp) .
Properties
IUPAC Name |
4-oxo-N-prop-2-enyl-3H-phthalazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-7-13-12(17)10-8-5-3-4-6-9(8)11(16)15-14-10/h2-6H,1,7H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZKAEYCYUEAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
The compound could undergo various chemical reactions, including:
Oxidation: Oxidation of the allyl group to form an aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group to form an alcohol.
Substitution: Substitution reactions at various positions on the phthalazine ring. Common reagents and conditions used in these reactions would depend on the specific transformation desired.
Scientific Research Applications
The scientific research applications of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide span several fields:
Chemistry:: It can serve as a building block for more complex molecules due to its unique structure.
Biology and Medicine:: While specific studies on this compound are limited, its structural features suggest potential biological activity. Researchers might investigate its interactions with enzymes, receptors, or other biomolecules.
Industry:: Applications in drug discovery, agrochemicals, or materials science could be explored.
Mechanism of Action
The exact mechanism by which N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects remains unclear from available information. understanding its molecular targets and pathways would require further research.
Comparison with Similar Compounds
N-Methyl-4-Oxo-3,4-Dihydrophthalazine-1-Carboxamide
This analogue replaces the allyl group with a methyl substituent.
Naphthyridine-Based Carboxamides
Compounds like N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (e.g., compound 67 in ) replace the phthalazine core with a naphthyridine system. For example, compound 67 (C₂₆H₃₅N₃O₂) showed antiviral or antibacterial activity in preliminary studies, distinct from the phthalazine derivatives’ MDR reversal roles .
Pharmacological Analogues
P-gp Inhibitors with Extended Substituents
Qiu et al. (2019) synthesized derivatives of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide, which feature bulky dihydroisoquinoline extensions. These modifications significantly enhanced P-gp inhibition (IC₅₀ values in nanomolar range) compared to the simpler allyl or methyl analogues, highlighting the importance of steric bulk and electron-rich groups in MDR reversal .
Anticonvulsant Phthalazine Derivatives
Quan et al. (2009) reported 6-alkoxy-triazolo-phthalazines with potent anticonvulsant activity (ED₅₀ < 30 mg/kg in rodent models). While these lack the carboxamide group, they demonstrate how phthalazine’s core can be modified for neurological applications, contrasting with the allyl-carboxamide’s focus on oncology .
Biological Activity
N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of P-glycoprotein (P-gp), which plays a crucial role in drug resistance in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phthalazine core with an allyl group and a carboxamide functional group. The structural characteristics suggest potential interactions with biological targets that can lead to various pharmacological effects.
Target of Action: P-glycoprotein (P-gp)
this compound primarily acts as an inhibitor of P-glycoprotein. This inhibition can enhance the intracellular concentration of chemotherapeutic agents, thereby increasing their efficacy against cancer cells.
Mode of Action
The compound's inhibition of P-gp leads to increased accumulation of drugs within cells, which is particularly beneficial in overcoming multidrug resistance (MDR) in cancer therapy. This mechanism has been demonstrated in studies involving human HCT-116 colorectal cancer cells, where the compound exhibited significant antiproliferative activity.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that treatment with this compound resulted in a notable decrease in the proliferation of HCT-116 cells. The mechanism involves the modulation of drug transport through P-gp inhibition, leading to enhanced sensitivity to chemotherapeutic agents.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed synergistic effects, further enhancing the overall antiproliferative activity against resistant cancer cell lines.
Antimicrobial Activity
Research has also indicated potential antimicrobial properties for this compound. Preliminary screenings suggest that it may exhibit activity against various bacterial strains; however, detailed studies are still required to establish its efficacy and mechanism in this context.
Case Studies and Experimental Data
| Study | Methodology | Findings |
|---|---|---|
| In vitro analysis on HCT-116 cells | Cell viability assays | Significant reduction in cell proliferation when treated with this compound was observed. |
| Combination therapy studies | Synergy testing with chemotherapeutics | Enhanced efficacy noted when used alongside doxorubicin and paclitaxel due to P-gp inhibition. |
| Antimicrobial screening | Disc diffusion method | Preliminary results indicate activity against E. coli and S. aureus; further investigation needed for confirmation. |
Conclusion and Future Directions
This compound exhibits promising biological activities primarily through its role as a P-glycoprotein inhibitor. Its ability to enhance the effectiveness of chemotherapeutic agents positions it as a potential candidate for further development in cancer treatment strategies.
Future research should focus on:
- Detailed mechanistic studies to elucidate its action at the molecular level.
- Exploration of its antimicrobial properties and potential applications in infectious diseases.
- Clinical trials to assess safety and efficacy in human subjects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via N-allylation of the parent phthalazine scaffold using allyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. Solvent choice (e.g., DMF or acetonitrile), temperature (60–80°C), and reaction time (8–12 hours) significantly influence yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . Optimization studies should include monitoring by TLC and adjusting molar ratios of reagents to minimize side products like unreacted intermediates.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the allyl group integration (δ ~5.0–6.0 ppm for vinyl protons) and the carboxamide carbonyl signal (δ ~165–170 ppm). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. For crystallinity assessment, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) may be employed. Cross-validate with FT-IR for characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What pharmacological targets are associated with this compound derivatives?
- Methodological Answer : Phthalazine derivatives exhibit activity against P-glycoprotein (P-gp) , a key mediator of multidrug resistance (MDR) in cancer. In vitro assays using cell lines (e.g., Caco-2 or MDCK-MDR1) measure efflux inhibition via calcein-AM accumulation. Dose-response curves (IC₅₀ values) and ATPase activity assays validate target engagement .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolysis of the carboxamide group) are quantified. Lyophilization or storage in amber vials under inert gas (N₂) at –20°C is recommended for long-term stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the potency of this compound derivatives against P-glycoprotein?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂ or –CF₃) at the phthalazine C-6 position to enhance P-gp binding affinity.
- Scaffold Hybridization : Merge with dihydroisoquinoline moieties (e.g., 6,7-dimethoxy groups) to improve membrane permeability, as demonstrated in derivatives with IC₅₀ values < 1 µM .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with P-gp’s transmembrane domains, focusing on residues like Gln721 and Phe727.
Q. What mechanisms explain discrepancies between in vitro and in vivo efficacy of this compound in reversing multidrug resistance?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via rat plasma LC-MS/MS after oral administration. Low solubility or rapid hepatic metabolism (CYP3A4/5) may reduce in vivo efficacy.
- Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in tumors versus normal tissues.
- Efflux Transporter Redundancy : Co-administer with inhibitors of ABCG2 or MRP1 to evaluate compensatory efflux mechanisms .
Q. How can reaction pathways for this compound be analyzed to mitigate byproduct formation?
- Methodological Answer :
- Kinetic Studies : Use in situ IR or NMR to track intermediate formation (e.g., allyl carbocation).
- Byproduct Identification : LC-MS/MS and GC-MS detect side products like dimerized phthalazines or de-allylated species.
- Catalytic Optimization : Test palladium or copper catalysts for regioselective allylation, reducing unwanted N- vs. O-allylation .
Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from plasma.
- Sensitivity Enhancement : Derivatize metabolites (e.g., with dansyl chloride) for fluorescence detection.
- Method Validation : Follow FDA guidelines for LOD (≤1 ng/mL) and LOQ (≤5 ng/mL) using isotopically labeled internal standards (e.g., ¹³C or ¹⁵N analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
